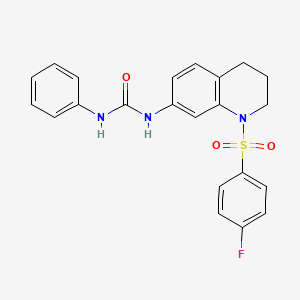

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

- Sulfonyl fluorides play a crucial role in organic synthesis and drug discovery. This compound, with its unique structure, can serve as a precursor for synthesizing sulfonyl fluorides. Researchers have used it to create diverse functionalized molecules with potential pharmaceutical applications .

- Chiral intermediates are essential in asymmetric synthesis. The compound’s chiral center, combined with its sulfonyl group, makes it valuable for constructing complex molecules with specific stereochemistry. These intermediates can be further utilized in drug development and other chemical processes .

- Amidoxime-containing compounds have shown promise as antileishmanial agents. The product derived from this compound—4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide —has been investigated for its potential in combating leishmaniasis, a parasitic disease .

- Sulfonyl-containing compounds often exhibit interesting properties. Researchers explore their use in designing functional materials, such as polymers, catalysts, and sensors. The unique combination of the tetrahydroquinoline and phenylurea moieties in this compound could contribute to novel materials .

- Bioorthogonal reactions enable selective labeling and imaging of biomolecules within living systems. Sulfonyl fluorides, including those derived from this compound, have been employed in bioorthogonal chemistry. Their compatibility with biological environments makes them valuable tools for studying cellular processes .

- Click chemistry aims for efficient, modular reactions. The compound’s fluorosulfonyl group aligns with the principles of click chemistry. Researchers investigate its reactivity and compatibility with other click reactions, expanding its utility in chemical biology and drug development .

Organic Synthesis and Medicinal Chemistry

Asymmetric Synthesis

Antileishmanial Agents

Materials Science and Functional Materials

Bioorthogonal Chemistry

Click Chemistry and Chemical Biology

properties

IUPAC Name |

1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S/c23-17-9-12-20(13-10-17)30(28,29)26-14-4-5-16-8-11-19(15-21(16)26)25-22(27)24-18-6-2-1-3-7-18/h1-3,6-13,15H,4-5,14H2,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTXCAOXVQIEGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2751589.png)

![1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2751595.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2751601.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2751602.png)

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)

![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)